Ripretinib HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2; KDR), angiopoietin-1 receptor (TIE2; TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS; CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9
Scientific Research Applications
1. Broad-Spectrum Inhibition in Oncology Ripretinib (DCC-2618) is primarily recognized for its broad-spectrum inhibition of mutant KIT and PDGFRA kinases found in cancers, especially gastrointestinal stromal tumors (GISTs). Its unique "switch-control" inhibitory action addresses the challenge of diverse drug-resistant KIT mutations in GISTs. Notably, Ripretinib demonstrates efficacy against a wide range of KIT mutants in patients with drug-resistant GISTs (Smith et al., 2019).
2. Clinical Efficacy in GIST Clinical trials, such as the INVICTUS study, have shown Ripretinib's efficacy in improving progression-free survival in patients with advanced GISTs who were resistant to approved treatments (Blay et al., 2020). Additionally, Ripretinib is studied for its role as a treatment option in various lines of GIST therapy, offering a therapeutic benefit even after disease progression at initial doses (George et al., 2021).
3. Potential in Other Applications Beyond GISTs, Ripretinib's potential extends to other applications, such as inhibiting novel severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. A study using molecular docking indicated Ripretinib's strong binding affinity with SARS-CoV-2 proteins, suggesting broader applicability beyond oncology (Alharthi et al., 2020).
4. Pharmacokinetic Studies Ripretinib's pharmacokinetics, including its interaction with other drugs and in different physiological conditions like hepatic impairment, have been extensively studied. These studies are crucial for understanding its metabolism and ensuring safe and effective use in various patient populations (Li et al., 2022), (Li et al., 2022).
5. Drug Interactions and Effects Understanding Ripretinib's interaction with other drugs, such as CYP3A inhibitors and inducers, and the effects of gastric acid reduction on its pharmacokinetics has been a focal point of research. These studies help in optimizing its therapeutic use and managing potential drug interactions (Li et al., 2021).
Properties
Molecular Formula |
C24H22BrClFN5O2 |
---|---|
Molecular Weight |
546.8254 |
IUPAC Name |
N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea hydrochloride |
InChI |
InChI=1S/C24H21BrFN5O2.ClH/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15;/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33);1H |
InChI Key |
SHMLAUSQLBFHPZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)NC2=CC(C3=CC4=C(N(CC)C3=O)C=C(NC)N=C4)=C(Br)C=C2F.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ripretinib HCl; Ripretinib hydrochloride; DCC-2618; DCC 2618; DCC2618. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.